![molecular formula C14H19ClN2O B5701180 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the class of amides and is structurally similar to the well-known analgesic drug, fentanyl. CPP has been studied extensively for its analgesic and anesthetic properties and has shown promising results in preclinical studies.
Mécanisme D'action
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide exerts its analgesic and anesthetic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to a decrease in the transmission of pain signals, resulting in analgesia. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide also has anesthetic properties and can induce a state of unconsciousness by binding to the same receptor.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has been shown to have a potent analgesic effect that is comparable to fentanyl. It has also been shown to have anesthetic properties and can induce a state of unconsciousness. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has a short duration of action, which makes it suitable for use in short surgical procedures. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has a low potential for addiction and dependence, which makes it a safer alternative to other opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has a potent analgesic effect and can be used as a positive control in pain studies. However, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has several limitations. It has a short duration of action, which limits its use in long surgical procedures. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide also has a narrow therapeutic window, which makes it difficult to dose accurately.
Orientations Futures
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has shown promising results in preclinical studies and has the potential to be developed into a novel analgesic and anesthetic agent. Future research should focus on optimizing the synthesis method to improve the yield and purity of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide. Further studies should also investigate the pharmacokinetics and pharmacodynamics of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide to determine the optimal dosing regimen. Additionally, studies should be conducted to investigate the safety and efficacy of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide in clinical trials, with the aim of developing it into a safe and effective analgesic and anesthetic agent.
Méthodes De Synthèse
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide can be synthesized by reacting 4-(1-pyrrolidinyl)aniline with 3-chloro-2-methylpropionyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have a potent analgesic effect that is comparable to fentanyl, which is a commonly used opioid analgesic. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has also been studied for its anesthetic properties and has shown promising results in animal studies.
Propriétés
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-10(2)14(18)16-11-5-6-13(12(15)9-11)17-7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIVEECRYCRMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


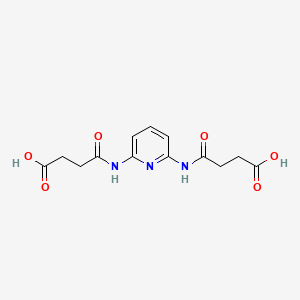
![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)
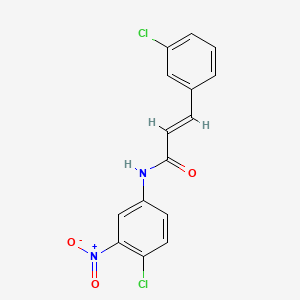
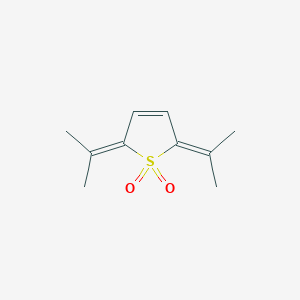
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)
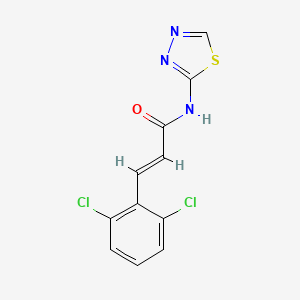
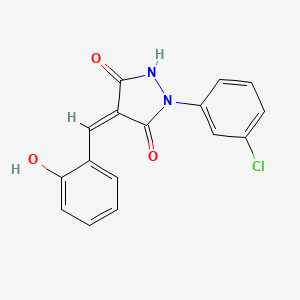
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)
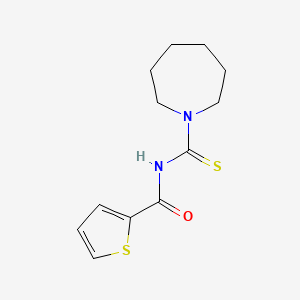

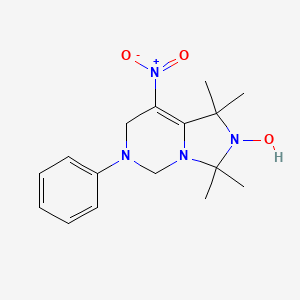
![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)